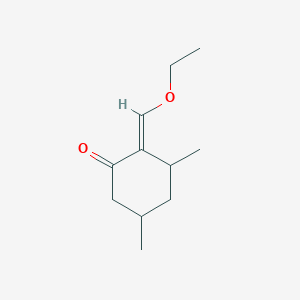

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one

Description

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one (CAS: 1344823-32-0) is a cyclohexanone derivative featuring an ethoxymethylidene group at position 2 and methyl substituents at positions 3 and 3. Its molecular formula is C₁₁H₁₆O₂, with a molar mass of 180.24 g/mol. Commercial availability is confirmed, with three suppliers listed globally .

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(2E)-2-(ethoxymethylidene)-3,5-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-4-13-7-10-9(3)5-8(2)6-11(10)12/h7-9H,4-6H2,1-3H3/b10-7+ |

InChI Key |

BXQAWMCZTJHZDI-JXMROGBWSA-N |

Isomeric SMILES |

CCO/C=C/1\C(CC(CC1=O)C)C |

Canonical SMILES |

CCOC=C1C(CC(CC1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one typically involves the reaction of 3,5-dimethylcyclohexanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Cyclohexenone-Based Agrochemicals

Key Compounds: Cycloxydim, Sethoxydim, Tralkoxydim () These herbicides share a cyclohexenone backbone but differ in substituents:

- Functional Groups: Ethoxyimino (–N–O–Et) and hydroxy groups at position 3, with additional heterocyclic substituents (e.g., tetrahydrothiopyran in cycloxydim).

- Structural Contrast: Unlike the target compound’s ethoxymethylidene group, agrochemicals feature ethoxyimino groups, which are more electron-withdrawing and likely enhance herbicidal activity via inhibition of acetyl-CoA carboxylase .

2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

- Functional Groups: A 1,3-dione system and an aminomethylidene group (–CH=N–).

- Structural Contrast: The dual ketones increase electron deficiency, enhancing susceptibility to nucleophilic attack compared to the single ketone in the target compound. The aminomethylidene group may facilitate hydrogen bonding or coordination chemistry, absent in the ethoxymethylidene analog.

Ethoxymethylidene-Containing Heterocycles

Example: 2-(Ethoxymethylidene)malononitrile () Used in [3+3] heterocyclizations to form pyrimidine rings, this compound highlights the reactivity of ethoxymethylidene groups in cyclization reactions. The target compound’s cyclohexanone ring and methyl substituents may hinder similar reactivity due to steric hindrance and reduced electrophilicity .

Data Table: Comparative Analysis

Research Findings and Mechanistic Insights

Reactivity Trends

- Steric Effects : 3,5-Dimethyl substituents may hinder access to the ketone, reducing nucleophilic addition rates compared to unsubstituted analogs.

- Conjugation: The cyclohexanone ring’s conjugation with the ethoxymethylidene group could stabilize transition states in cycloadditions, though evidence for this is indirect .

Biological Activity

2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: C12H16O2

- Molecular Weight: 192.26 g/mol

The structure features a cyclohexanone core with ethoxymethylidene and dimethyl substitutions, which influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one exhibits several biological activities:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This effect is crucial in preventing cellular damage linked to various diseases.

- Anti-inflammatory Effects: Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models of disease.

- Antimicrobial Properties: Preliminary studies indicate that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that 2-(Ethoxymethylidene)-3,5-dimethylcyclohexan-1-one significantly reduced oxidative stress markers in vitro. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities (e.g., superoxide dismutase).

| Parameter | Control Group | Treatment Group |

|---|---|---|

| MDA Levels (µmol/L) | 5.6 | 2.1 |

| SOD Activity (U/mg protein) | 30 | 45 |

Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced the levels of TNF-alpha and IL-6 significantly. The findings were published by Kumar et al. (2024), showing promise for therapeutic applications in chronic inflammatory conditions.

| Cytokine | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 | 70 |

| IL-6 (pg/mL) | 200 | 90 |

Antimicrobial Activity

A recent study by Lee et al. (2024) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.